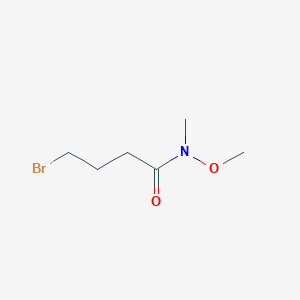

4-bromo-N-methoxy-N-methylbutanamide

Description

4-Bromo-N-methoxy-N-methylbutanamide is a brominated amide derivative characterized by a butanamide backbone substituted with a methoxy-methylamino group (-N(OCH₃)(CH₃)) at the nitrogen and a bromine atom at the fourth carbon. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric/electronic effects of the methoxy-methyl group, which may modulate its participation in nucleophilic substitutions, cross-couplings, or cyclization reactions.

Properties

Molecular Formula |

C6H12BrNO2 |

|---|---|

Molecular Weight |

210.07 g/mol |

IUPAC Name |

4-bromo-N-methoxy-N-methylbutanamide |

InChI |

InChI=1S/C6H12BrNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3 |

InChI Key |

YZPABIVBMNXKJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CCCBr)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Bonding

4-Bromo-N-(2-Nitrophenyl)benzamide ()

- Structure : Features a benzamide core with a bromine substituent on the benzene ring and a nitro group on the aniline moiety.

- Comparison: Unlike 4-bromo-N-methoxy-N-methylbutanamide, this compound lacks the methoxy-methyl group and instead has a nitro-substituted aromatic ring.

- Crystallography : The asymmetric unit contains two distinct molecules (A and B), suggesting conformational flexibility influenced by intermolecular interactions .

4-Bromo-N,N′-Bis(4-Methoxyphenyl)benzamidine ()

- Structure : Contains a benzamidine core with bromine and methoxy substituents. The C-N bonds exhibit partial double-bond character (C=N: 1.285 Å; C-N: 1.369 Å), indicating delocalization in the N-C-N skeleton.

- Comparison : The methoxy groups on the phenyl rings enhance electron-donating effects, which contrast with the electron-withdrawing bromine in 4-bromo-N-methoxy-N-methylbutanamide. The delocalization in benzamidine reduces nucleophilicity compared to the amide group in the target compound .

4-(6-Bromo-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)-N-(2-Methoxybenzyl)butanamide ()

- Structure: Combines a quinazolinone ring with a bromine atom and a butanamide chain linked to a 2-methoxybenzyl group.

- Comparison: The quinazolinone core introduces aromaticity and hydrogen-bonding sites, which are absent in the simpler butanamide derivative. This structural complexity may enhance binding to biological targets, as seen in kinase inhibitors or antimicrobial agents .

Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate (4c) ()

- Synthesis: Prepared via acylation of 4-bromo-2-methylbutanoic acid with a substituted benzoyl chloride in DMF, followed by column chromatography.

- Comparison : The use of DMF as a polar aprotic solvent and EtOAc for extraction is common in amide synthesis. However, 4-bromo-N-methoxy-N-methylbutanamide may require milder conditions due to the sensitivity of the methoxy-methyl group to hydrolysis .

3-Hydroxy-4-Iodo-N-Methoxy-N-Methylbenzamide ()

- Structure : Analogous to the target compound but replaces bromine with iodine and adds a hydroxyl group.

- This contrasts with the bromine in 4-bromo-N-methoxy-N-methylbutanamide, which may prioritize nucleophilic substitution over cross-coupling .

4-Bromo-2-Methoxy-N,N-Dimethylbenzamide ()

- Safety : Classified under GHS guidelines with specific handling requirements for inhalation and skin contact.

Benzamidine Derivatives ()

- Applications : Used in coordination chemistry for light-harvesting devices due to their ability to form dimetallic complexes (e.g., Rh, Mo).

- Comparison : The amidine functionality enables metal binding, whereas 4-bromo-N-methoxy-N-methylbutanamide’s amide group is less suited for such applications but may serve as a precursor in drug synthesis .

Sulfonamide Derivatives ()

- Bioactivity : Sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide exhibit antimicrobial and antitumor properties.

- Comparison : The sulfonamide group’s acidity and hydrogen-bonding capacity differ from the amide in 4-bromo-N-methoxy-N-methylbutanamide, influencing target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.